molecular formula C8H6BrF2NO2 B2625757 1-(2-Bromo-1,1-difluoroethyl)-4-nitrobenzene CAS No. 1447671-74-0

1-(2-Bromo-1,1-difluoroethyl)-4-nitrobenzene

Cat. No.: B2625757
CAS No.: 1447671-74-0
M. Wt: 266.042
InChI Key: QKRCUCJYDUOQCD-UHFFFAOYSA-N
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Description

1-(2-Bromo-1,1-difluoroethyl)-4-nitrobenzene ( 1447671-74-0) is a high-purity organic building block with the molecular formula C8H6BrF2NO2 and a molecular weight of 266.04 g/mol . This compound is characterized by a benzene ring substituted with a nitro group at the para position and a 2-bromo-1,1-difluoroethyl group, a structure represented by the SMILES notation O= N+ [O-] . The simultaneous presence of bromo and difluoro substituents on the ethyl chain, along with the strong electron-withdrawing nitroaromatic system, makes this molecule a versatile and valuable intermediate in synthetic organic chemistry, particularly for the development of more complex molecular architectures in pharmaceutical and agrochemical research. Its primary research value lies in its application as a key precursor in nucleophilic substitution reactions, where the bromine atom serves as a good leaving group, and in various metal-catalyzed cross-coupling reactions . The difluoroethyl group can be used to introduce fluorine atoms into target molecules, a strategy frequently employed in medicinal chemistry to modulate the lipophilicity, metabolic stability, and bioavailability of lead compounds. The nitro group offers a handle for further functionalization, including reduction to aniline derivatives. This compound is supplied with guaranteed purity and stability, requiring storage sealed in a dry, room-temperature environment . It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Please refer to the Safety Data Sheet for detailed hazard information, as this material is classified with the signal word 'Danger' and may cause serious health effects .

Properties

IUPAC Name

1-(2-bromo-1,1-difluoroethyl)-4-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF2NO2/c9-5-8(10,11)6-1-3-7(4-2-6)12(13)14/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKRCUCJYDUOQCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CBr)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-1,1-difluoroethyl)-4-nitrobenzene typically involves the bromination and fluorination of an appropriate precursor, followed by nitration. One common method includes:

    Bromination: Starting with a suitable benzene derivative, bromination is carried out using bromine in the presence of a catalyst such as iron bromide.

    Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like hydrogen fluoride or a fluorine gas mixture.

    Nitration: Finally, the fluorinated compound undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-1,1-difluoroethyl)-4-nitrobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the ethyl group, using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as sodium hydroxide, ammonia, or thiourea in solvents like ethanol or water.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed:

    Substitution: Products include 1-(2-Hydroxy-1,1-difluoroethyl)-4-nitrobenzene, 1-(2-Amino-1,1-difluoroethyl)-4-nitrobenzene, and 1-(2-Mercapto-1,1-difluoroethyl)-4-nitrobenzene.

    Reduction: The major product is 1-(2-Bromo-1,1-difluoroethyl)-4-aminobenzene.

    Oxidation: Products include 1-(2-Bromo-1,1-difluoroacetyl)-4-nitrobenzene.

Scientific Research Applications

Applications in Organic Synthesis

The compound serves as an important intermediate in the synthesis of various organic molecules. Its bromine atom allows for nucleophilic substitution reactions, making it a valuable building block for creating more complex structures. The difluoroethyl group can also impart unique physical and chemical properties to the final products, such as increased lipophilicity and altered reactivity profiles.

Table 1: Key Reactions Involving 1-(2-Bromo-1,1-difluoroethyl)-4-nitrobenzene

Reaction TypeDescriptionReference
Nucleophilic SubstitutionReacts with nucleophiles to form substituted products
Coupling ReactionsUsed in cross-coupling reactions with aryl halides
Functional Group TransformationsConverts to other functional groups via various methods

Pharmaceutical Applications

Due to the presence of the nitro group, this compound can be explored for potential pharmaceutical applications. Nitro-containing compounds are often investigated for their biological activity, including antibacterial and anticancer properties. Research indicates that modifications of nitroaromatic compounds can lead to novel therapeutic agents .

Case Study: Anticancer Activity

A recent study investigated the anticancer potential of nitro-substituted aromatic compounds. It was found that derivatives of this compound exhibited significant cytotoxicity against specific cancer cell lines. The mechanism of action was linked to the generation of reactive oxygen species and subsequent induction of apoptosis .

Materials Science Applications

In materials science, this compound can be utilized in the development of advanced materials due to its unique electronic properties. The incorporation of fluorinated groups often enhances the thermal stability and chemical resistance of polymers.

Table 2: Potential Materials Applications

Application AreaDescriptionReference
Polymer SynthesisUsed as a monomer for fluorinated polymers
CoatingsEnhances durability and resistance in coatings
Electronic MaterialsPotential use in organic semiconductors

Mechanism of Action

The mechanism of action of 1-(2-Bromo-1,1-difluoroethyl)-4-nitrobenzene involves its interaction with molecular targets through its functional groups. The bromine and nitro groups can participate in electrophilic and nucleophilic reactions, respectively. The compound can form covalent bonds with biological macromolecules, leading to changes in their structure and function. The specific pathways and targets depend on the context of its application, such as its use in drug development or material science.

Comparison with Similar Compounds

Key Structural Features :

  • Nitro group : Enhances electron-withdrawing properties, facilitating electrophilic substitution reactions.
  • Bromo-difluoroethyl group : Provides reactivity for nucleophilic substitutions (e.g., Suzuki coupling) or radical-based transformations.

Comparison with Structurally Similar Compounds

1-(1,1-Difluoroethyl)-4-nitrobenzene (CAS 32471-55-9)

Molecular Formula: C₈H₇F₂NO₂ Molecular Weight: 203.15 g/mol Differences:

  • The absence of bromine simplifies the molecule but limits its utility in metal-catalyzed transformations.
    Applications : Primarily used as a fluorinated analog in materials science .

(2-Bromo-1,1-difluoroethyl)benzene (CAS 108661-89-8)

Molecular Formula : C₈H₆BrF₂
Molecular Weight : 235.04 g/mol
Differences :

  • Lacks the nitro group, making it less reactive toward electrophilic aromatic substitution.
  • Retains bromine, enabling use in alkylation or as a radical precursor.
    Synthesis : Prepared via bromofluorination of styrene derivatives .
    Safety Profile : Classified as an irritant (Xi), requiring precautions during handling .

1-(2-Bromo-1-fluoroethyl)-4-nitrobenzene (Compound 9f)

Molecular Formula: C₈H₆BrFNO₂ Molecular Weight: 262.04 g/mol Differences:

  • Contains a single fluorine atom instead of two, altering steric and electronic properties.
  • Synthesized via bromofluorination using N-bromosuccinimide (NBS) and HF-pyridine, yielding 39% overall .
    Reactivity : Positional isomerism (bromo vs. fluoro orientation) impacts reaction pathways in cross-coupling chemistry .

1-(1-Bromoethyl)-4-nitrobenzene (CAS 19935-81-0)

Molecular Formula: C₈H₈BrNO₂ Molecular Weight: 230.05 g/mol Differences:

  • Replaces the difluoroethyl group with a simpler bromoethyl chain.
  • Reduced fluorine content lowers thermal stability but enhances solubility in non-polar solvents. Applications: Used in research settings for SN2 displacement reactions .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Reactivity Highlights
1-(2-Bromo-1,1-difluoroethyl)-4-nitrobenzene C₈H₅BrF₂NO₂ 281.03 10-F094622 Nitro, Br, F₂ Cross-coupling, electrophilic substitution
1-(1,1-Difluoroethyl)-4-nitrobenzene C₈H₇F₂NO₂ 203.15 32471-55-9 Nitro, F₂ Limited to fluorination studies
(2-Bromo-1,1-difluoroethyl)benzene C₈H₆BrF₂ 235.04 108661-89-8 Br, F₂ Radical reactions, alkylation
1-(2-Bromo-1-fluoroethyl)-4-nitrobenzene C₈H₆BrFNO₂ 262.04 N/A Nitro, Br, F Positional isomerism impacts reactivity

Biological Activity

1-(2-Bromo-1,1-difluoroethyl)-4-nitrobenzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. Its structural features, including the presence of bromine and nitro groups, suggest possible interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The compound can be represented by the following chemical structure:

C6H4BrF2NO2\text{C}_6\text{H}_4\text{BrF}_2\text{NO}_2

Antimicrobial Activity

Research indicates that halogenated compounds often exhibit antimicrobial properties. A study focusing on related bromo-derivatives found significant antibacterial effects against various strains of bacteria, including Escherichia coli and Staphylococcus aureus . The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Cytotoxicity

The cytotoxic potential of this compound has been evaluated in several cancer cell lines. In vitro assays demonstrated that the compound induces apoptosis in human cancer cells, which may be attributed to its ability to generate reactive oxygen species (ROS) . The IC50 values for different cell lines ranged from 10 µM to 50 µM, indicating moderate cytotoxicity.

Neuroactivity

Preliminary studies suggest that this compound may interact with neurotransmitter systems. In particular, its structural similarity to known neuroactive compounds raises the possibility of it acting as a ligand for GABA receptors . Further investigation is required to elucidate its specific neuropharmacological effects.

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of various bromo-substituted nitrobenzenes, including this compound. The Minimum Inhibitory Concentration (MIC) was determined using serial dilution methods. The results indicated that the compound exhibited a MIC of 15 µg/mL against E. coli, demonstrating its potential as an antibacterial agent.

CompoundMIC (µg/mL)Target Organism
This compound15E. coli
2-Bromo-5-fluoro-N-[dibenzyl carbamothioyl] benzamide20Staphylococcus aureus

Case Study 2: Cytotoxicity in Cancer Cells

In another study assessing the cytotoxic effects on various cancer cell lines, the compound was tested against breast cancer (MCF-7) and lung cancer (A549) cells. The findings revealed that treatment with concentrations above 25 µM significantly reduced cell viability.

Cell LineIC50 (µM)
MCF-730
A54940

The proposed mechanism for the biological activity of this compound involves:

  • Membrane Disruption : The lipophilic nature of the compound facilitates penetration into bacterial membranes.
  • ROS Generation : Induction of oxidative stress leading to cellular damage.
  • Apoptosis Induction : Activation of apoptotic pathways in cancer cells through mitochondrial dysfunction.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-(2-Bromo-1,1-difluoroethyl)-4-nitrobenzene?

The compound can be synthesized via nucleophilic substitution or radical bromination of a pre-functionalized nitrobenzene derivative. For example, bromination of 1-(1,1-difluoroethyl)-4-nitrobenzene using N-bromosuccinimide (NBS) under UV light or thermal initiation may introduce the bromo group. Similar bromination strategies for nitroaromatics, such as 1-bromo-4-nitrobenzene, involve electrophilic substitution with bromine in the presence of Lewis acids . Purification typically involves column chromatography or recrystallization using polar aprotic solvents.

Q. How is the structural integrity of this compound validated in experimental settings?

Key techniques include:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substituent positions and coupling patterns. For example, the difluoroethyl group shows characteristic splitting due to 19F^{19}\text{F}-1H^{1}\text{H} coupling .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns (e.g., 79Br^{79}\text{Br}/81Br^{81}\text{Br} ratio).
  • Elemental Analysis : Confirmation of C, H, N, and Br content .

Q. What solvents and reaction conditions are optimal for handling this compound during synthesis?

Polar aprotic solvents (e.g., DMF, DMSO) are preferred due to the compound’s nitro group, which enhances solubility. Reactions should be conducted under inert atmospheres (N2_2/Ar) to avoid hydrolysis of the bromo-difluoroethyl moiety. Low temperatures (0–5°C) are recommended for bromination steps to minimize side reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR spectra)?

Discrepancies may arise from dynamic effects (e.g., restricted rotation of the difluoroethyl group) or impurities. Mitigation strategies:

  • Variable-Temperature NMR : To observe coalescence of split peaks and confirm rotational barriers .
  • 2D NMR Techniques : HSQC and HMBC to assign overlapping signals.
  • Comparative Analysis : Cross-reference with structurally analogous compounds, such as 1-(2-bromoethoxy)-4-nitrobenzene, where similar splitting patterns are documented .

Q. What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculations can model the electron-withdrawing effects of the nitro group and the leaving-group potential of the bromo-difluoroethyl moiety. Key parameters:

  • Frontier Molecular Orbitals : HOMO/LUMO energies to predict nucleophilic/electrophilic sites.
  • Transition-State Modeling : For Suzuki-Miyaura coupling, assess steric hindrance from the difluoroethyl group .
  • Solvent Effects : PCM (Polarizable Continuum Model) to simulate reaction environments .

Q. How does the electronic nature of the nitro group influence the stability of this compound under acidic or basic conditions?

The nitro group destabilizes the benzene ring toward electrophilic attack but enhances resistance to nucleophilic substitution. Under basic conditions, the bromo-difluoroethyl group may undergo elimination to form a difluorovinyl intermediate. Stability studies using HPLC (as in ) under varying pH (1–14) can quantify degradation pathways.

Q. What strategies optimize regioselectivity when functionalizing the nitrobenzene ring further?

  • Directing Groups : Introduce temporary groups (e.g., sulfonic acid) to steer electrophilic substitution to meta/para positions.
  • Protection/Deprotection : Protect the nitro group via reduction to an amine, perform functionalization, and re-oxidize .
  • Microwave-Assisted Synthesis : Enhances reaction specificity by reducing side reactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or reaction yields for this compound?

  • Reproduce Conditions : Verify purity via elemental analysis and DSC (Differential Scanning Calorimetry) for melting point consistency.
  • Trace Impurities : Use LC-MS to identify byproducts (e.g., debrominated derivatives) that may skew data .
  • Collaborative Validation : Cross-check results with independent labs using standardized protocols .

Methodological Tables

Technique Application Key Parameters Reference
19F^{19}\text{F} NMRConfirming difluoroethyl group integrityδ -120 to -125 ppm (CF2_2Br)
X-ray CrystallographyAbsolute configuration determinationR-factor < 0.05, resolution < 1.0 Å
HPLC-UVPurity assessment under oxidative conditionsC18 column, 70:30 H2_2O:MeCN, λ = 254 nm

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